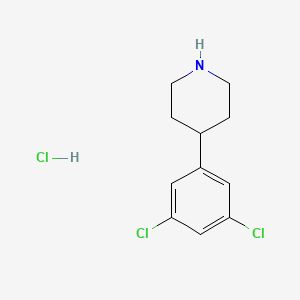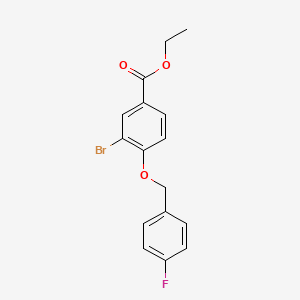
Ethyl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom at the third position and a 4-fluorobenzyl group attached through an oxygen atom at the fourth position of the benzoate ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate typically involves the following steps:
Bromination: The starting material, ethyl benzoate, undergoes bromination to introduce a bromine atom at the third position. This is usually achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Etherification: The brominated intermediate is then reacted with 4-fluorobenzyl alcohol in the presence of a base such as potassium carbonate (K2CO3) to form the desired ether linkage.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.
Major Products:
Substitution: Products depend on the nucleophile used, such as azides or thiocyanates.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids.
Aplicaciones Científicas De Investigación
Ethyl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features.
Material Science: Used in the preparation of functional materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form desired products. In medicinal chemistry, its mechanism would involve interaction with biological targets, potentially inhibiting or activating specific pathways.
Comparación Con Compuestos Similares
Ethyl 3-bromo-4-methoxybenzoate: Similar structure but with a methoxy group instead of a 4-fluorobenzyl group.
Ethyl 3-bromo-4-chlorobenzoate: Similar structure but with a chlorine atom instead of a 4-fluorobenzyl group.
Uniqueness: Ethyl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate is unique due to the presence of both bromine and 4-fluorobenzyl groups, which can impart distinct reactivity and properties compared to its analogs.
Propiedades
Fórmula molecular |
C16H14BrFO3 |
|---|---|
Peso molecular |
353.18 g/mol |
Nombre IUPAC |
ethyl 3-bromo-4-[(4-fluorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C16H14BrFO3/c1-2-20-16(19)12-5-8-15(14(17)9-12)21-10-11-3-6-13(18)7-4-11/h3-9H,2,10H2,1H3 |
Clave InChI |
GHWIIASXPQDHDL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


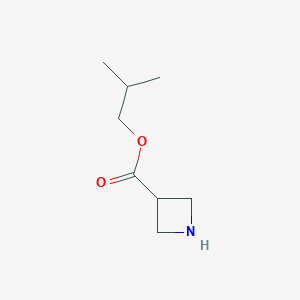


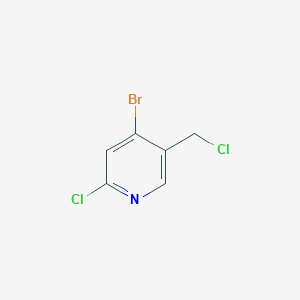
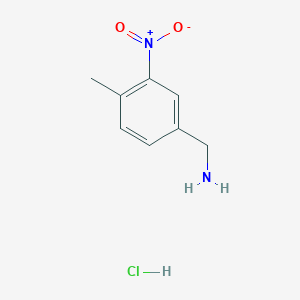
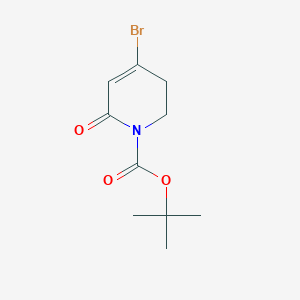
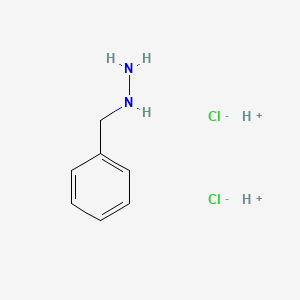
![tert-Butyl(7S,8aR)-7-aminohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13010015.png)
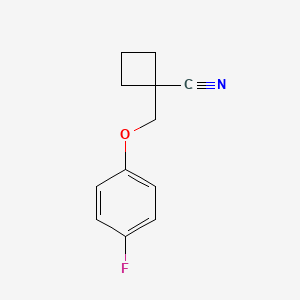
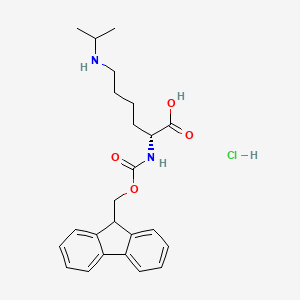
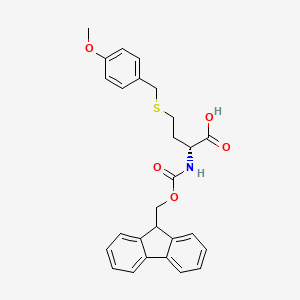
![tert-Butyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B13010030.png)
